5-Bromo-4-methoxy-2-nitrophenol

Description

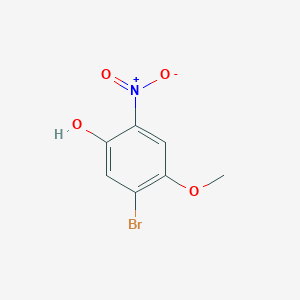

5-Bromo-4-methoxy-2-nitrophenol (molecular formula: C₇H₆BrNO₄) is a nitrophenol derivative featuring a bromine atom at position 5, a methoxy group at position 4, and a nitro group at position 2 on a phenolic ring. This compound’s unique functional group arrangement confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. Its synthesis typically involves nitration of 5-bromo-4-methoxyphenol under controlled conditions, leveraging continuous flow reactors for industrial scalability . The methoxy group enhances solubility in polar solvents, while the nitro and bromine groups enable participation in electrophilic substitution and cross-coupling reactions, respectively . Applications span pharmaceuticals (e.g., as a precursor for antimicrobial agents) and advanced materials (e.g., dye synthesis) .

Properties

Molecular Formula |

C7H6BrNO4 |

|---|---|

Molecular Weight |

248.03 g/mol |

IUPAC Name |

5-bromo-4-methoxy-2-nitrophenol |

InChI |

InChI=1S/C7H6BrNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 |

InChI Key |

TWRGNIMFZNDJDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-nitrophenol typically involves the nitration of 5-Bromo-4-methoxyphenol. The process can be summarized as follows:

Nitration Reaction: 5-Bromo-4-methoxyphenol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-nitrophenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 5-Bromo-4-methoxy-2-aminophenol.

Substitution: 5-Methoxy-4-methoxy-2-nitrophenol.

Oxidation: 5-Bromo-4-methoxy-2-nitroquinone.

Scientific Research Applications

5-Bromo-4-methoxy-2-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and participate in electron transfer reactions.

Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features may contribute to the design of molecules with specific biological activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Bromo-4-methoxy-2-nitrophenol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions. The nitro group can participate in redox reactions, while the methoxy and bromine groups can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Bromo-4-methoxy-2-nitrophenol with Analogues

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | |

|---|---|---|---|---|

| This compound | C₇H₆BrNO₄ | Br (5), OMe (4), NO₂ (2), OH (1) | Phenol, nitro, methoxy, bromine | |

| 5-Bromo-4-chloro-2-nitrophenol | C₆H₃BrClNO₃ | Br (5), Cl (4), NO₂ (2), OH (1) | Phenol, nitro, chlorine, bromine | |

| 2-Bromo-5-nitrophenol | C₆H₄BrNO₃ | Br (2), NO₂ (5), OH (1) | Phenol, nitro, bromine | |

| 5-Bromo-4-methoxy-2-nitrobenzaldehyde | C₈H₅BrNO₄ | Br (5), OMe (4), NO₂ (2), CHO (1) | Aldehyde, nitro, methoxy, bromine | |

| 4-Bromo-5-fluoro-2-nitrophenol | C₆H₃BrFNO₃ | Br (4), F (5), NO₂ (2), OH (1) | Phenol, nitro, fluorine, bromine |

Key Observations :

- Methoxy vs. Chlorine/Fluorine: The methoxy group in this compound acts as an electron-donating group, increasing ring electron density compared to electron-withdrawing chlorine or fluorine in analogues (e.g., 5-Bromo-4-chloro-2-nitrophenol). This difference influences reactivity in electrophilic substitutions and solubility profiles .

- Functional Group Variation: The aldehyde in 5-Bromo-4-methoxy-2-nitrobenzaldehyde enables nucleophilic additions (e.g., forming Schiff bases), unlike the phenolic hydroxyl in the parent compound, which participates in deprotonation or hydrogen bonding .

Insights :

- The methoxy group in this compound contributes to superior antimicrobial potency compared to chlorine-substituted analogues, likely due to improved membrane permeability .

- Methyl substitution (e.g., in (5-Bromo-2-methoxy-4-methylphenyl)methanol) further enhances activity, suggesting steric and electronic synergies .

Biological Activity

5-Bromo-4-methoxy-2-nitrophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group on the phenolic ring. The synthesis typically involves:

- Nitration : Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Bromination : The nitrated product undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Methoxylation : The final step involves treating the brominated compound with a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

This multi-step synthesis allows for the introduction of functional groups that are crucial for its biological activity .

Biological Activities

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively hinder bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer cells (A549). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. In vitro assays, such as the MTT assay, have quantified these effects, revealing that higher concentrations lead to increased cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with cellular enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, altering their function.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted by researchers examined the cytotoxic effects of various derivatives of nitrophenols, including this compound. The findings suggested that compounds with similar structures exhibit varying degrees of activity based on their substituents. Notably, the presence of both bromine and nitro groups was correlated with enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.